2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide
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Overview
Description
2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is an organic compound belonging to the class of phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-(morpholin-4-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit focal adhesion kinase (FAK), which plays a role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide can be compared with other similar compounds, such as:
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: This compound also contains a morpholine ring and a benzene ring, but with additional chloro and pyrimidinyl groups.
N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine: This compound has a similar structure but includes a quinolinyl group and a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and morpholine groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-5-3-2-4-16(17)18(21)19-14-6-8-15(9-7-14)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVUXCZGCSPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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